molecular formula C19H17F2N3O3S B5967706 7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B5967706
M. Wt: 405.4 g/mol
InChI Key: PDPVCJUTJREZRV-UHFFFAOYSA-N
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Description

“7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” is a complex organic compound that features a pyrido[2,3-d]pyrimidinone core with various functional groups attached

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-butan-2-yl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-3-9(2)24-17-15(18(25)23-19(24)28)11(16(20)21)7-12(22-17)10-4-5-13-14(6-10)27-8-26-13/h4-7,9,16H,3,8H2,1-2H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPVCJUTJREZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrido[2,3-d]pyrimidinone core through cyclization reactions.
  • Introduction of the benzodioxolyl group via electrophilic aromatic substitution.
  • Attachment of the sec-butyl group through alkylation reactions.
  • Incorporation of the difluoromethyl group using fluorinating agents.
  • Addition of the sulfanyl group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidinone core to a dihydropyrimidine.

    Substitution: Nucleophilic substitution at the benzodioxolyl or pyrimidinone positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-Benzodioxol-5-yl)-1-(sec-butyl)-5-(trifluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(1,3-Benzodioxol-5-yl)-1-(sec-butyl)-5-(methyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The presence of the difluoromethyl group in “7-(1,3-BENZODIOXOL-5-YL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to similar compounds with different substituents.

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